N-methylimidazo[1,2-a]pyridin-2-amine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-9-7-6-11-5-3-2-4-8(11)10-7/h2-6,9H,1H3 |
InChI Key |
WLZRNKNUGLAAOD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[1,2-a]pyridin-2-amine framework allows for extensive structural modifications. Key analogs include:
Key Observations :
- Synthetic Efficiency : N-methylimidazo[1,2-a]pyridin-2-amine derivatives often exhibit variable yields depending on substituents. For example, compound S3 in showed a low yield (13%) due to steric hindrance from the 4-fluorophenyl and methoxypyridinyl groups , whereas diaryl derivatives in achieved yields >70% via optimized Meldrum’s acid catalysis .
- Physicochemical Properties : Melting points correlate with substituent polarity. For instance, chlorophenyl-substituted analogs (e.g., 4c in ) have higher melting points (236–238°C) compared to methyl-substituted derivatives (213–215°C) .
- Biological Activity : Fluorinated and methoxy-substituted analogs (e.g., S3) are prioritized in antileishmanial drug discovery , while tert-butyl and furan-containing derivatives (IA-1) serve as optical sensors .
Q & A
Q. What are the primary synthetic strategies for constructing N-methylimidazo[1,2-a]pyridin-2-amine derivatives?
Methodological Answer: The synthesis typically involves sequential additions and oxidative cyclization. A robust approach uses arylamines and nitriles under iodine/potassium iodide (I₂/KI) catalysis to form the imidazo[1,2-a]pyridine core without intermediate purification. For example, Tian et al. (2016) achieved scalable synthesis via I₂/KI-mediated C–N bond formation, yielding 2-amino-substituted derivatives with >75% efficiency . Alternative routes include β-cyclodextrin-SO₃H-catalyzed three-component reactions (pyridin-2-amine, arylaldehyde, isocyanide) in acetonitrile, achieving 60–85% yields under mild conditions .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:
- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 7.2–8.9 ppm) and sp² carbons confirm fused imidazo-pyridine systems .
- X-ray diffraction : Resolves substituent positions (e.g., bromine at C8 in 8-bromo derivatives) and confirms planarity of the heterocyclic core .
- IR spectroscopy : N–H stretches (~3350 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) verify functional groups .
Q. What analytical techniques are used to assess purity and stability of these compounds?
Methodological Answer:
- HPLC : Reverse-phase methods with acetonitrile/water mobile phases (e.g., 60% acetonitrile, 1 mL/min flow rate) detect impurities at 210 nm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 294.0 for a diethylamino-substituted derivative) .
- Stability testing : Storage under inert atmospheres at 2–8°C prevents degradation of amine groups, as brominated analogs show 90% stability over 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized for iodine-mediated cyclization to improve yield and selectivity?
Methodological Answer: Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance iodine solubility and reaction homogeneity .
- Temperature : Reactions at 80–100°C accelerate cyclization but may increase side products (e.g., over-oxidation). Lower temperatures (50–60°C) with longer durations improve selectivity .
- Catalyst loading : 10–15 mol% I₂/KI balances efficiency and cost. Higher amounts (>20 mol%) risk halogenation byproducts .
Q. How do structural modifications (e.g., bromination) impact biological activity?
Methodological Answer:
- Bromine at C8 : Enhances lipophilicity and binding to hydrophobic enzyme pockets. 8-Bromo derivatives show 3–5× higher activity against Staphylococcus aureus (MIC = 2.5 µg/mL) compared to non-halogenated analogs .
- N-Methylation : Reduces metabolic degradation; methylated amines exhibit 50% longer plasma half-life in pharmacokinetic studies .
- Schiff base derivatives : Imine-functionalized analogs (e.g., N-aryl methanimines) demonstrate COX-2 inhibition (IC₅₀ = 0.8 µM) via π-π stacking with active-site residues .
Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
Methodological Answer:
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number to minimize variability .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic forms .
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ = −log₁₀(IC₅₀)) to identify outliers. For example, discrepancies in COX-2 inhibition studies were traced to differences in enzyme sources (human vs. murine) .
Critical Research Gaps and Recommendations
- Mechanistic studies : Limited data exist on the role of iodine in cyclization kinetics. In situ Raman spectroscopy could elucidate intermediate formation .
- Toxicity profiling : Most studies focus on efficacy; systematic ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are needed for lead optimization .
- Computational modeling : Molecular dynamics simulations may predict substituent effects on target binding, reducing trial-and-error synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
